molecular formula C14H15N3S B11043493 3-(4,6,8-Trimethyl-quinazolin-2-ylsulfanyl)-propionitrile

3-(4,6,8-Trimethyl-quinazolin-2-ylsulfanyl)-propionitrile

Cat. No.: B11043493
M. Wt: 257.36 g/mol
InChI Key: GKRIVSNRCPVCKJ-UHFFFAOYSA-N
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Description

2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a cyanide group attached to an ethyl chain, which is further connected to a quinazoline ring substituted with three methyl groups at positions 4, 6, and 8, and a sulfanyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate, followed by cyclization.

    Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 8 can be introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with thiol-containing reagents under suitable conditions.

    Formation of the Ethyl Cyanide Moiety: The final step involves the reaction of the sulfanyl-substituted quinazoline with ethyl cyanide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6,7-Trimethyl-2-quinazolinyl)guanidine
  • 4(3H)-Quinazolinone Derivatives
  • Thiazole Derivatives

Uniqueness

2-[(4,6,8-Trimethyl-2-quinazolinyl)sulfanyl]ethyl cyanide is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a cyanide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

3-(4,6,8-trimethylquinazolin-2-yl)sulfanylpropanenitrile

InChI

InChI=1S/C14H15N3S/c1-9-7-10(2)13-12(8-9)11(3)16-14(17-13)18-6-4-5-15/h7-8H,4,6H2,1-3H3

InChI Key

GKRIVSNRCPVCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC#N)C)C

Origin of Product

United States

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